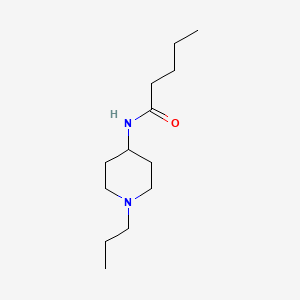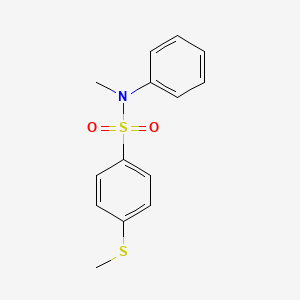![molecular formula C17H18N2O5S B4834976 methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4834976.png)
methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as MGPA, and it belongs to the class of benzoic acid derivatives.
Applications De Recherche Scientifique
Immune Signaling in Plants
CBKinase1_002846: has been implicated in the regulation of immune signaling in plants. It is associated with the BOTRYTIS-INDUCED KINASE 1 (BIK1) which functions as a signaling hub downstream of pattern recognition receptors (PRRs). This kinase plays a crucial role in the plant’s innate immunity, acting as the first line of defense against pathogen infection .
Protein Homeostasis
The homeostasis of BIK1 protein is maintained through the interplay of different ubiquitin ligases. The compound is involved in the complex regulation of protein stability, which is essential for the proper functioning of immune signaling pathways .
Stress Response in Brassica napus
Research has shown that receptor-like kinases like CBKinase1_002846 are involved in the response to biotic stress such as Sclerotinia sclerotiorum infection, as well as abiotic stresses including drought and salinity in Brassica napus . This has implications for improving crop resilience and yield.
Wastewater Treatment
CBKinase1_015246: has potential applications in evaluating the efficacy of wastewater treatment. Cell-based bioassays using this compound can indicate different stages of cellular toxicity pathways, which is crucial for assessing the removal of biological activity in treatment wetlands .
Reactive Oxygen Species (ROS) Signaling
The compound is associated with NADPH-dependent ROS signaling in plants. It is part of the scaffold protein receptor for Activated C Kinase1 (RACK1), which regulates multiple aspects of plant life, including growth and environmental stress responses .
Mécanisme D'action
Target of Action
CBKinase1_002846 and CBKinase1_015246 are compounds that primarily target the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . These kinases play a crucial role in regulating signaling pathways critically involved in tumor progression .
Mode of Action
The compounds interact with their targets, the CK1 isoforms, by binding to their active sites. This interaction can inhibit the kinase activity of the CK1 isoforms, thereby preventing the phosphorylation of their substrate proteins. The inhibition of these kinases can lead to changes in the cellular processes they regulate, potentially leading to the suppression of tumor progression .
Biochemical Pathways
The CK1 family is involved in several biochemical pathways. They regulate key signaling pathways known to be critically involved in tumor progression . By inhibiting the CK1 isoforms, the compounds can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compounds’ action are primarily related to their inhibitory effects on the CK1 isoforms. By inhibiting these kinases, the compounds can potentially suppress tumor progression by affecting the cellular processes regulated by the CK1 family . .
Propriétés
IUPAC Name |
methyl 4-[[2-[benzenesulfonyl(methyl)amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19(25(22,23)15-6-4-3-5-7-15)12-16(20)18-14-10-8-13(9-11-14)17(21)24-2/h3-11H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFTZZMSPJLSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-5-(4-isopropylphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4834900.png)
![ethyl 3-(3-chlorobenzyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4834906.png)


![4-methyl-7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4834936.png)
![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4834940.png)

![3-chloro-4-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4834947.png)
![allyl [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4834950.png)
![methyl [3-(4-bromophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4834954.png)
![ethyl 1-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B4834964.png)
![methyl 3-(4-chlorophenyl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4834965.png)

![N-(4-{N-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4834989.png)